

# Colistin-Inducible Resistance Pathways: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Colistin**, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the increasing incidence of **colistin** resistance threatens its clinical efficacy. This resistance is often inducible and mediated by complex regulatory pathways that modify the bacterial outer membrane, reducing **colistin**'s binding affinity. This technical guide provides an in-depth overview of the core molecular mechanisms, experimental protocols to study them, and quantitative data on the key genetic determinants of **colistin**-inducible resistance.

The primary mechanism of **colistin** resistance involves the modification of the lipid A moiety of lipopolysaccharide (LPS), the initial target of **colistin**. This modification, typically the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net negative charge of the outer membrane, thereby weakening the electrostatic interaction with the cationic **colistin** molecule.[1][2] This process is tightly regulated by two-component systems (TCS), primarily PhoPQ and PmrAB, and is often triggered by environmental signals, including the presence of **colistin** itself.

## **Core Signaling Pathways**

The induction of **colistin** resistance is predominantly governed by the interconnected PhoPQ and PmrAB two-component systems.



### The PhoPQ and PmrAB Regulatory Network

The PhoPQ system acts as a sensor of environmental cues such as low magnesium concentrations and the presence of cationic antimicrobial peptides, including **colistin**.[3] Upon activation, the sensor kinase PhoQ autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP.[3] Phosphorylated PhoP (PhoP-P) then acts as a transcriptional regulator, upregulating the expression of genes that contribute to outer membrane remodeling.

A key target of PhoP-P is the pmrD gene, which in turn can activate the PmrAB system.[4] The PmrAB system, consisting of the sensor kinase PmrB and the response regulator PmrA, directly controls the expression of the pmrC (also known as eptA) gene and the pmrHFIJKLM operon (also known as the arnBCADTEF operon).[2][5] The pmrC gene product is responsible for the addition of PEtN to lipid A, while the arn operon mediates the synthesis and transfer of L-Ara4N to lipid A.[2][6]

In some bacteria, such as Klebsiella pneumoniae, the PhoPQ system can also directly activate the arn operon.[7]

## The Role of mgrB

In Klebsiella pneumoniae and other Enterobacteriaceae, the mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ system.[8][9] MgrB interacts with PhoQ, inhibiting its kinase activity and promoting its phosphatase activity, thereby keeping the PhoPQ system in a deactivated state.[4] Mutations, insertions, or deletions in the mgrB gene lead to its inactivation, resulting in the constitutive activation of the PhoPQ pathway, subsequent upregulation of the arn operon, and high-level **colistin** resistance.[8][9]

## Quantitative Data on Colistin Resistance

The following tables summarize quantitative data on the impact of mutations in key regulatory genes on **colistin** resistance and the corresponding changes in gene expression.

Table 1: Minimum Inhibitory Concentration (MIC) of **Colistin** in Strains with Different Genetic Backgrounds



Organism	Wild-Type Colistin MIC (µg/mL)	Mutant Gene(s)	Mutation Type	Resistant Colistin MIC (µg/mL)	Reference(s
Klebsiella pneumoniae	1	mgrB	Gln30* (premature stop codon)	32	[4]
Klebsiella pneumoniae	≤2	mgrB	IS5-like insertion	>128	[10]
Klebsiella pneumoniae	0.5 - 2	mgrB	C28G	16 - >128	[10]
Klebsiella pneumoniae	0.5	pmrB	T157P	64	[8]
Klebsiella pneumoniae	≤2	phoQ	L30Q	16	[10]
Escherichia coli	0.25	pmrB	L14R	64	[11]

Table 2: Fold Change in Gene Expression in **Colistin**-Resistant Strains Compared to Susceptible Strains



Organism	Resistant Strain (Mutation)	Gene	Fold Change in Expression	Reference(s)
Klebsiella pneumoniae	mgrB mutant	phoP	2-3	[4]
Klebsiella pneumoniae	mgrB mutant	phoQ	2-3	[4]
Klebsiella pneumoniae	mgrB mutant	pmrD	2-3	[4]
Klebsiella pneumoniae	Colistin-resistant isolates	pmrC	~2-12	[12]
Klebsiella pneumoniae	Colistin-resistant isolates	pmrK (arnB)	~2-15	[12]
Acinetobacter baumannii	Colistin-resistant isolates	pmrA	Increased	[6]
Pseudomonas aeruginosa	Colistin exposure	arn operon	Upregulated	[13]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate **colistin**-inducible resistance.

## Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

#### Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Colistin sulfate stock solution



- 96-well microtiter plates
- Bacterial inoculum (prepared to 0.5 McFarland standard)
- Incubator (35°C ± 2°C)

#### Procedure:

- Prepare serial two-fold dilutions of **colistin** sulfate in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50  $\mu$ L, and the concentration range should typically span from 0.125 to 128  $\mu$ g/mL.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Add 50 μL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no **colistin**) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

#### Materials:

- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- qRT-PCR instrument
- Primers for target genes (e.g., phoP, phoQ, pmrA, pmrB, mgrB, pmrC, arnB) and a housekeeping gene (e.g., rpoB, 16S rRNA).



#### Procedure:

- RNA Extraction: Grow bacterial cultures to mid-log phase with and without colistin induction (sub-MIC concentration). Extract total RNA using a commercial kit according to the manufacturer's instructions. Treat with DNase to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

### • qRT-PCR:

- Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
- A typical thermal cycling profile is: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Data Analysis: Calculate the relative fold change in gene expression using the  $\Delta\Delta$ Ct method, normalizing the expression of the target genes to the housekeeping gene.

Table 3: Example Primer Sequences for qRT-PCR in Klebsiella pneumoniae



Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')	Reference(s)
phoP	GCGATATCGGTCGT TATTTCG	CGGTAGAAGCCGAT GTTGTT	[14]
phoQ	GCGCTTTCTGCCGT TATTAT	GTTGCCGATGTTGT AGTTGC	[14]
pmrA	CGGTCAGCAGTATC TTGGTG	GCGTAGTAGTTGCC GATGTT	[14]
pmrB	GCTTGTCGTCGTTG TTATCG	GTAGCCGATGTTGC CGTAGT	[14]
mgrB	ATGAAAAAATCAATT ATTGCTCG	TTAGCGCTTTATTTT TTCTTTGC	[14]
pmrC	GCTTGTCGTCGTTG TTATCG	GTAGCCGATGTTGC CGTAGT	
pmrK (arnB)	GCGCTTTCTGCCGT TATTAT	GTTGCCGATGTTGT AGTTGC	
rpoB (housekeeping)	GCGATATCGGTCGT TATTTCG	CGGTAGAAGCCGAT GTTGTT	

## **Construction of Gene Knockouts and Complementation**

This protocol describes the generation of an isogenic mgrB knockout in K. pneumoniae using the  $\lambda$  Red recombinase system and subsequent complementation.[15][16]

#### Materials:

- K. pneumoniae strain of interest
- pKD46 plasmid (expressing λ Red recombinase)
- pKD4 plasmid (template for kanamycin resistance cassette)



- Primers to amplify the resistance cassette with flanking regions homologous to the target gene (mgrB)
- pCR-Blunt II-TOPO vector (or similar) for cloning the wild-type mgrB gene
- Electroporator and cuvettes

#### Procedure:

- Generation of mgrB Knockout:
  - Transform K. pneumoniae with the temperature-sensitive pKD46 plasmid and select for transformants at 30°C.
  - Induce the expression of the  $\lambda$  Red recombinase by adding L-arabinose to the culture.
  - Amplify the kanamycin resistance cassette from pKD4 using primers with 50-bp extensions homologous to the regions flanking the mgrB gene.
  - Electroporate the purified PCR product into the arabinose-induced K. pneumoniae containing pKD46.
  - Select for kanamycin-resistant colonies at 37°C (to cure the pKD46 plasmid).
  - Confirm the mgrB knockout by PCR and sequencing.
- Complementation of the mgrB Knockout:
  - Amplify the full-length wild-type mgrB gene, including its promoter region, from the parental K. pneumoniae strain.
  - Clone the amplified mgrB fragment into a suitable expression vector (e.g., pCR-Blunt II-TOPO).[17][18]
  - Transform the resulting complementation plasmid into the mgrB knockout strain.
  - Select for transformants on appropriate antibiotic-containing media.



Confirm the restoration of colistin susceptibility by determining the MIC.

## **Lipid A Extraction and Analysis by MALDI-TOF Mass Spectrometry**

#### Materials:

- Bacterial culture
- Isobutyric acid, ammonium hydroxide, methanol, chloroform
- Dowex 50W-X8 resin
- MALDI-TOF mass spectrometer
- MALDI matrix (e.g., Norharmane or 2,5-dihydroxybenzoic acid)

#### Procedure:

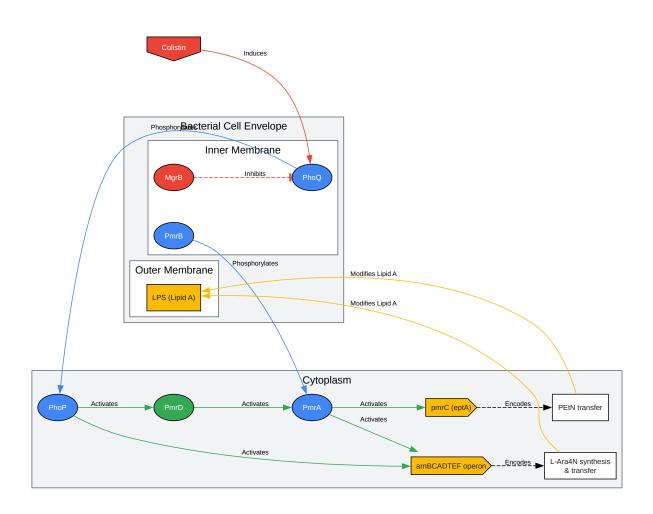
- Lipid A Extraction:
  - Harvest bacterial cells from a culture and wash them with phosphate-buffered saline.
  - Resuspend the cell pellet in a mixture of isobutyric acid and 1 M ammonium hydroxide (5:3, v/v).
  - Incubate at 100°C for 1-2 hours with occasional vortexing to hydrolyze the LPS and release lipid A.
  - Cool the mixture on ice, centrifuge, and transfer the supernatant to a new tube.
  - Add an equal volume of water, freeze-dry the sample, and wash the lyophilized material with methanol.
  - Extract the lipid A from the pellet using a mixture of chloroform:methanol:water.
- MALDI-TOF MS Analysis:



- Mix the extracted lipid A with a suitable MALDI matrix solution.
- Spot the mixture onto a MALDI target plate and allow it to air dry.
- Analyze the sample using a MALDI-TOF mass spectrometer in the negative ion reflectron mode.[19][20]
- The resulting mass spectrum will show peaks corresponding to the different lipid A species. The addition of PEtN or L-Ara4N will result in characteristic mass shifts of +123 Da and +131 Da, respectively.

## Visualizations Signaling Pathways



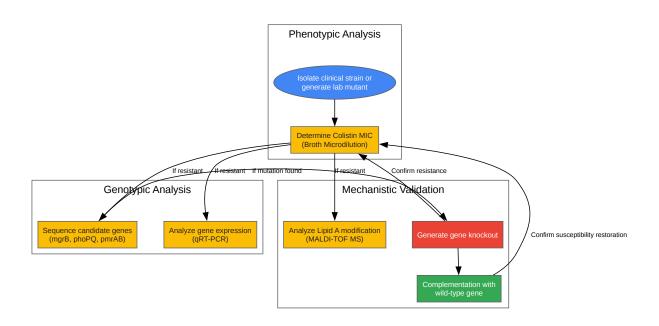


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Caption: Signaling pathways of colistin-inducible resistance.



## **Experimental Workflow**



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Caption: Experimental workflow for investigating **colistin** resistance.

## Conclusion

Understanding the intricate pathways of **colistin**-inducible resistance is paramount for the development of effective strategies to combat multidrug-resistant pathogens. The two-component systems PhoPQ and PmrAB, along with the negative regulator MgrB, form the core of a complex regulatory network that ultimately leads to the modification of lipid A and reduced susceptibility to **colistin**. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate these resistance mechanisms, identify



novel therapeutic targets, and develop diagnostic tools to preserve the efficacy of this last-resort antibiotic.

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